molecular formula C13H16ClN3O2 B3848765 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide

Cat. No.: B3848765
M. Wt: 281.74 g/mol
InChI Key: SAZJHMSQAREPCW-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide is a chemical compound known for its diverse applications in scientific research. This compound features a hydrazinyl group linked to a chlorobenzylidene moiety, making it a valuable subject for studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide typically involves the condensation reaction between 4-chlorobenzaldehyde and N,N-diethyl-2-oxoacetamide hydrazine. The reaction is carried out in an ethanol solvent under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydrazinyl and chlorobenzylidene groups make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-N',N'-diethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-3-17(4-2)13(19)12(18)16-15-9-10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZJHMSQAREPCW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide

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